2,6-Dimethoxypyridine-3-carbonitrile
Overview
Description
2,6-Dimethoxypyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O2. It belongs to the family of pyridines, which are characterized by a six-membered ring containing one nitrogen atom. This compound has two methoxy groups attached to the 2 and 6 positions of the pyridine ring and a cyano group attached to the 3 position. It is a white crystalline powder with a melting point of 94-98°C .
Preparation Methods
The synthesis of 2,6-Dimethoxypyridine-3-carbonitrile can be achieved through various methods. One common method involves the reaction of 2,6-dimethoxypyridine with cyanogen bromide. Another method includes the reaction of 3,4-dihydro-2H-pyran with potassium cyanide . The reaction conditions typically involve the use of organic solvents such as acetonitrile, methanol, or ethanol, and the reactions are carried out under standard laboratory conditions.
Chemical Reactions Analysis
2,6-Dimethoxypyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Scientific Research Applications
2,6-Dimethoxypyridine-3-carbonitrile is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The methoxy and cyano groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2,6-Dimethoxypyridine-3-carbonitrile can be compared with other similar compounds such as:
- 2,6-Dimethoxy-3-cyanopyridine
- 2,6-Dimethoxynicotinonitrile These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of methoxy and cyano groups in this compound imparts distinct chemical and biological properties, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2,6-dimethoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJMMFGOXVFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455714 | |
Record name | 2,6-Dimethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121643-45-6 | |
Record name | 2,6-Dimethoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121643-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethoxypyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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